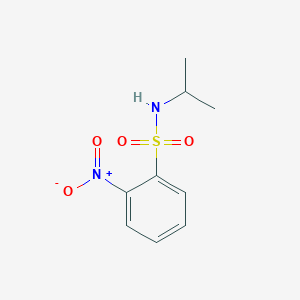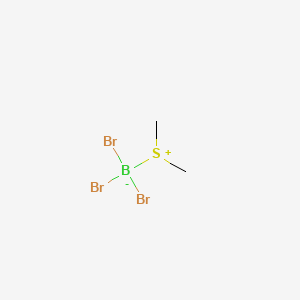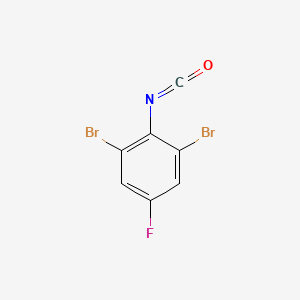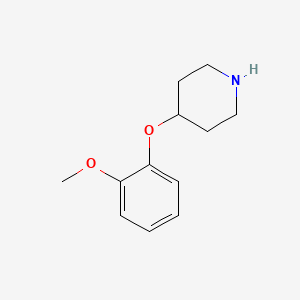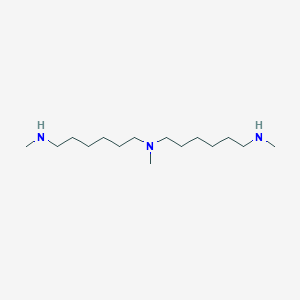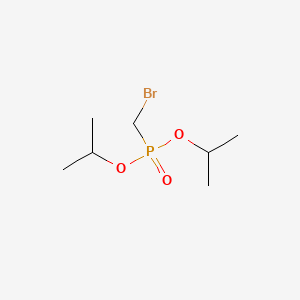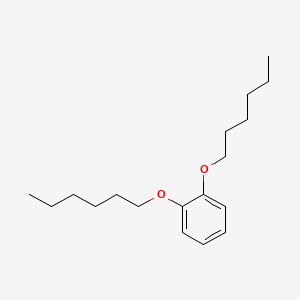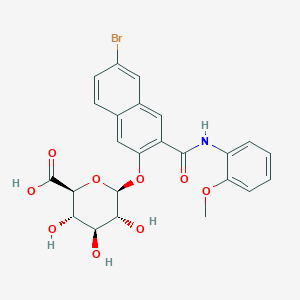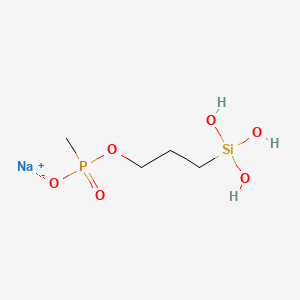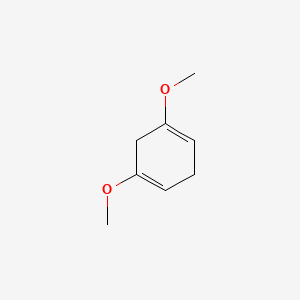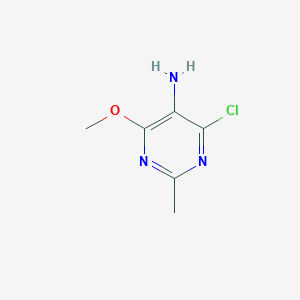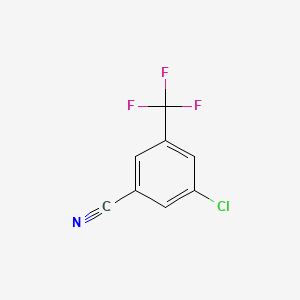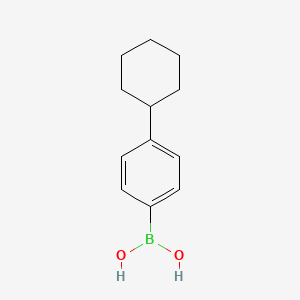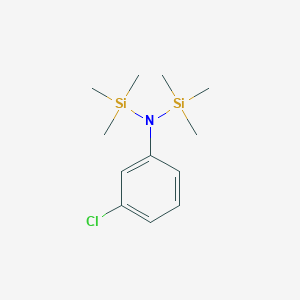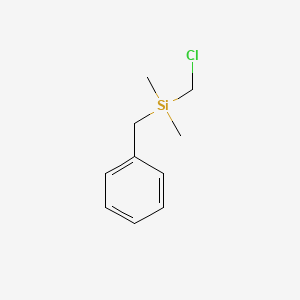
Benzyl(chloromethyl)dimethylsilane
Vue d'ensemble
Description
Benzyl(chloromethyl)dimethylsilane is a chemical compound with the molecular formula C10H15ClSi . It has an average mass of 198.765 Da and a monoisotopic mass of 198.063156 Da . It is also known by other names such as Benzene, [(chloromethyl)dimethylsilyl]methyl, Benzyl (chlormethyl)dimethylsilan, and Benzyl (chlorométhyl)diméthylsilane .
Molecular Structure Analysis
The molecular structure of Benzyl(chloromethyl)dimethylsilane consists of a benzyl group (C6H5CH2-) attached to a silicon atom, which is further connected to a chloromethyl group (CH2Cl) and two methyl groups (CH3) .Physical And Chemical Properties Analysis
Benzyl(chloromethyl)dimethylsilane is a combustible liquid with a refractive index of 1.519 . It has a boiling point of 120-124°C at 40 mmHg and a density of 1.01 g/mL at 25°C .Applications De Recherche Scientifique
Membrane Preparation and Characterization
- Application: Used in the preparation of anion exchange series membranes from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).
- Significance: Enhances ion exchange capacity and water content, useful in industrial processes like diffusional dialysis, electrodialysis, and water splitting processes (X. Tong-wen & Yang Weihua, 2001).
Ionophore in Lead-selective Electrodes
- Application: Used in poly(vinyl chloride)-based membrane electrodes for lead ion detection.
- Significance: Exhibits good properties with a Nernstian slope and a linear range suitable for Pb(NO3)2 detection (A. Abbaspour & F. Tavakol, 1999).
Amination of Chloromethylated Polystyrene
- Application: In the reaction of chloromethylated polystyrene with secondary amines.
- Significance: Helps in understanding reaction kinetics and influences of solvents on these reactions (S. Dra̧gan, I. Petrartu, & M. Dima, 1980).
Synthesis of Schiff Bases
- Application: Used in the synthesis of Schiff bases with potential UV light absorption and fluorescence properties.
- Significance: These bases are useful in photophysical studies and exhibit potential antimicrobial activity (M. Zaltariov et al., 2015).
DNA Damage and Repair Studies
- Application: Studied in relation to DNA damage and its repair mechanism in human cells.
- Significance: Provides insights into DNA repair mechanisms and the effects of certain compounds on DNA (R. Mirzayans & R. Waters, 1985).
Hypocholesterolemic Activity Studies
- Application: Used in the synthesis of tricyclic benzimidazole sulfides with hypocholesterolemic properties.
- Significance: Demonstrates potential in developing new hypocholesterolemic agents (E. Abele et al., 2007).
Selective Chlorination Methods
- Application: Used in chlorination methods under neutral conditions.
- Significance: Demonstrates high selectivity and compatibility with substrates bearing acid-labile functional groups (Li-li Sun et al., 2008).
Safety And Hazards
Benzyl(chloromethyl)dimethylsilane is considered hazardous. It is combustible and may be corrosive to metals . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It may cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment and adequate ventilation .
Propriétés
IUPAC Name |
benzyl-(chloromethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMDIECPWPQFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398741 | |
| Record name | Benzyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(chloromethyl)dimethylsilane | |
CAS RN |
5356-99-0 | |
| Record name | Benzyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


